tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3'-biazetidine]-1'-carboxylate
Overview
Description
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl group, and a biazetidine ring
Preparation Methods
The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by the formation of the biazetidine ring through cyclization reactions. The tert-butyl group is then introduced via esterification reactions using tert-butanol and appropriate catalysts such as boron trifluoride diethyl etherate . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester and amide bonds, yielding the corresponding carboxylic acids and amines
Scientific Research Applications
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate biological pathways and interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the development of novel therapeutics for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The biazetidine ring and benzyloxycarbonyl group play crucial roles in binding to target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-[1,3’-biazetidine]-1’-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate: This compound has a similar structure but lacks the biazetidine ring, making it less versatile in certain applications.
tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate: This compound features a different bicyclic ring system, leading to distinct chemical and biological properties.
tert-Butyl (1R,2S,4S)-2-(((benzyloxy)carbonyl)amino)-7-oxabicyclo[2.2.1]heptane-3-carboxylate: Another structurally related compound with unique applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-[3-(phenylmethoxycarbonylamino)azetidin-1-yl]azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)22-11-16(12-22)21-9-15(10-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCBWYAEXOLCPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745327 | |
Record name | tert-Butyl 3-{[(benzyloxy)carbonyl]amino}[1,3'-biazetidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-48-3 | |
Record name | [1,3′-Biazetidine]-1′-carboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356087-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-{[(benzyloxy)carbonyl]amino}[1,3'-biazetidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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